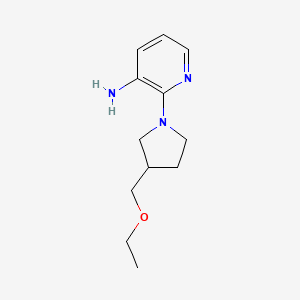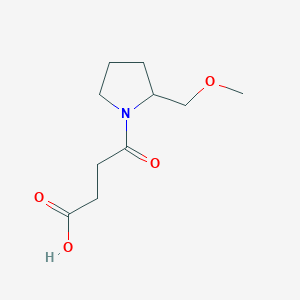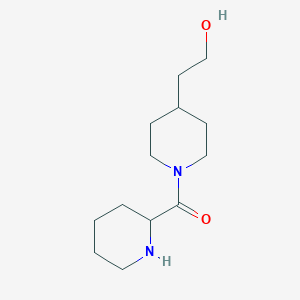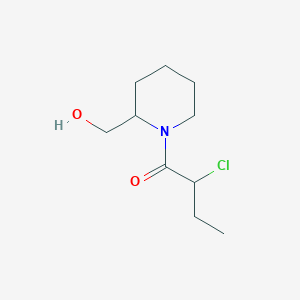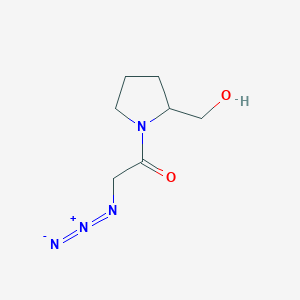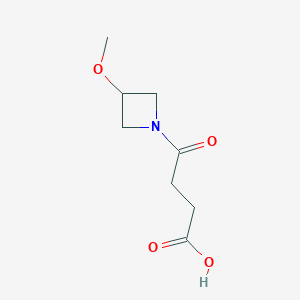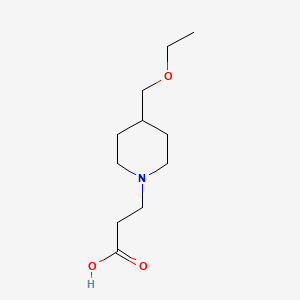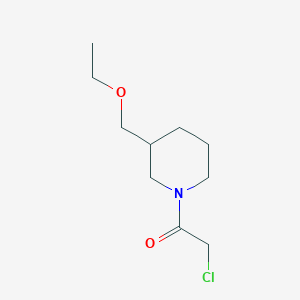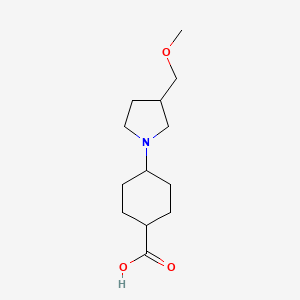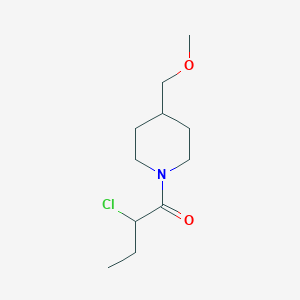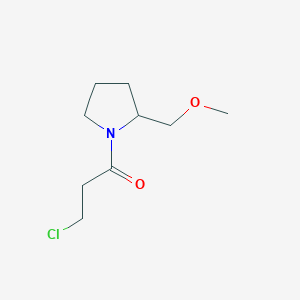
3-Chloro-1-(2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one
Vue d'ensemble
Description
The compound “3-Chloro-1-(2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The presence of the pyrrolidine ring can contribute to the stereochemistry of the molecule and increase its three-dimensional coverage .
Synthesis Analysis
The synthesis of such compounds typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The specific synthesis pathway for this compound could not be found in the available literature.Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Methoxylated Pyrrolinones : Research has demonstrated methods for synthesizing 5-methoxylated 3-pyrrolin-2-ones from chlorinated pyrrolidin-2-ones, which are valuable for preparing compounds with potential agrochemical or medicinal applications (Ghelfi et al., 2003).
Development of Antihypertensive and Antiarrhythmic Agents : Compounds derived from pyrrolidin-2-one structures have been synthesized and tested for their pharmacological activities, including antiarrhythmic and antihypertensive effects, suggesting the utility of this backbone in developing new therapeutic agents (Malawska et al., 2002).
Metal Complex Formation and Catalysis : The reaction of methoxymethyl pyrrolidine derivatives with metal compounds has been explored for creating novel polymeric structures and complexes, which have applications in catalysis and organometallic chemistry (Zheng and Herberich, 2001).
Pharmaceutical and Agrochemical Applications
Synthesis of Novel Pyrrolidine Derivatives : The chemical compound serves as a precursor in synthesizing various pyrrolidine derivatives, which have shown potential in treating cardiovascular diseases through their adrenolytic properties (Malawska et al., 2005).
Catalysis for Organic Syntheses : Palladium and platinum complexes involving pyrrolidine derivatives have been studied as catalysts for organic reactions, including olefin methoxycarbonylation, highlighting the compound's role in facilitating efficient synthetic processes (Zulu et al., 2020).
Mécanisme D'action
Target of Action
The compound contains a pyrrolidinone moiety, which is a common structural feature in many bioactive compounds . Pyrrolidinones and their derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant effects . .
Orientations Futures
The future directions for research on this compound would likely involve further studies on its synthesis, structure, reactions, mechanism of action, properties, and safety. It would also be important to continue developing early warning systems and identifying new compounds to prevent their widespread use .
Analyse Biochimique
Biochemical Properties
3-Chloro-1-(2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the pyrrolidine ring in this compound can interact with enzymes that recognize nitrogen heterocycles, potentially inhibiting or modifying their activity . The nature of these interactions often involves binding to the active site of the enzyme, leading to changes in enzyme conformation and function.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling proteins, leading to altered cellular responses. Additionally, changes in gene expression induced by this compound can result in varied cellular functions, including proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. The compound’s binding to enzymes or receptors can lead to changes in their activity, which in turn affects downstream signaling pathways and gene expression . These molecular interactions are crucial for understanding the compound’s overall biochemical impact.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in vitro or in vivo can result in sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular signaling pathways. At high doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of metabolites that can have distinct biological activities. The compound’s influence on metabolic flux and metabolite levels is an important aspect of its biochemical profile . These interactions can affect overall cellular metabolism and contribute to the compound’s biological effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its biological activity and effectiveness in targeting specific tissues or cells .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall biochemical impact . Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
3-chloro-1-[2-(methoxymethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-13-7-8-3-2-6-11(8)9(12)4-5-10/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQPAOMSZWVMOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN1C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



